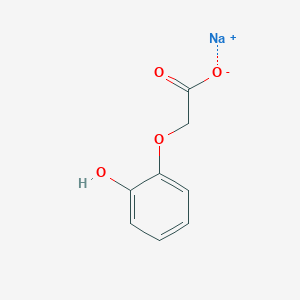
2-(2-Hydroxyphenoxy)acetic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyphenoxy)acetic acid, sodium salt is an organic compound with the molecular formula C8H7NaO4. It is a derivative of phenoxyacetic acid, where a hydroxyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenoxy)acetic acid, sodium salt typically involves the reaction of 2-hydroxyphenol (catechol) with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of catechol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenoxy)acetic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(2-Hydroxyphenoxy)acetic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenoxy)acetic acid, sodium salt involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxyl group can participate in ionic interactions, affecting the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: Lacks the hydroxyl group on the benzene ring.
4-Hydroxyphenoxyacetic acid: The hydroxyl group is positioned at the para position relative to the carboxyl group.
2-Methoxyphenoxyacetic acid: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
2-(2-Hydroxyphenoxy)acetic acid, sodium salt is unique due to the presence of both hydroxyl and carboxyl groups, which confer distinct chemical and biological properties. The hydroxyl group enhances its reactivity in nucleophilic substitution reactions, while the carboxyl group improves its solubility in aqueous solutions.
Properties
Molecular Formula |
C8H7NaO4 |
|---|---|
Molecular Weight |
190.13 g/mol |
IUPAC Name |
sodium;2-(2-hydroxyphenoxy)acetate |
InChI |
InChI=1S/C8H8O4.Na/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h1-4,9H,5H2,(H,10,11);/q;+1/p-1 |
InChI Key |
NGMYUTQZDXUIQP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















